2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide exerts its effects involves binding to specific molecular targets. For example, it may act as an antagonist or agonist at alpha1-adrenergic receptors, influencing various physiological pathways . The compound’s interaction with these receptors can modulate neurotransmitter release, smooth muscle contraction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that lowers blood pressure by acting on alpha1-adrenergic receptors.
Uniqueness
What sets 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide apart is its specific structural configuration, which may offer unique binding affinities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C25H31N5O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H31N5O3/c1-17(2)18-4-6-19(7-5-18)26-24(32)22-16-23(31)28-25(27-22)30-14-12-29(13-15-30)20-8-10-21(33-3)11-9-20/h4-11,17,22H,12-16H2,1-3H3,(H,26,32)(H,27,28,31) |
InChI Key |
VXFJNFPMWWEFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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